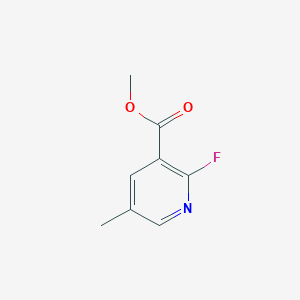

Methyl 2-fluoro-5-methylpyridine-3-carboxylate

説明

Synthesis Analysis

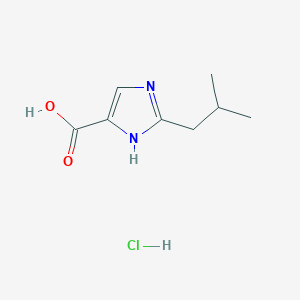

The synthesis of similar compounds has been studied. For instance, the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-5-methylpyridine-3-carboxylate” is characterized by the presence of a pyridine ring, a fluorine atom, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The bromination reaction of MPE, a compound similar to “Methyl 2-fluoro-5-methylpyridine-3-carboxylate”, has been studied . The reaction was found to be a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . Methyl 2-fluoro-5-methylpyridine-3-carboxylate can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .

Radiopharmaceuticals

The introduction of fluorine-18 isotopes into pyridine derivatives creates potential imaging agents for positron emission tomography (PET) scans. These radiolabeled compounds can be used in local radiotherapy for cancer, providing a way to visualize and target tumor cells .

Agricultural Chemistry

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification. Methyl 2-fluoro-5-methylpyridine-3-carboxylate could be utilized to synthesize compounds with fluorine-containing substituents on aryl rings, leading to the development of novel agrochemicals .

Antidotes for Nerve-Agent Poisoning

Compounds derived from fluoropyridines, such as aldoximes, have potential applications in the treatment of organophosphorus nerve-agent poisoning. The specific structure of Methyl 2-fluoro-5-methylpyridine-3-carboxylate may be useful in synthesizing these life-saving antidotes .

Green Chemistry

The compound can be involved in flow synthesis processes, which are part of the green chemistry movement. These methods aim to produce chemical products with increased safety, reduced waste, and avoidance of work-up procedures. Methyl 2-fluoro-5-methylpyridine-3-carboxylate could be used in such processes to create various methylated pyridines efficiently .

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Methyl 2-fluoro-5-methylpyridine-3-carboxylate can be a key intermediate in the synthesis of novel drugs, potentially leading to treatments for various diseases .

Safety and Hazards

作用機序

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-fluoro-5-methylpyridine-3-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring could potentially influence its reactivity and stability .

特性

IUPAC Name |

methyl 2-fluoro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNRLVPCSZXTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)

![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)

![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)

![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)